molecular formula C16H14ClNO3S B2740556 (4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane CAS No. 145609-83-2

(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane

Cat. No. B2740556
CAS RN: 145609-83-2
M. Wt: 335.8
InChI Key: CQDVKBWDSVCDFL-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula C16H14ClNO3S. It contains a chlorophenyl group, a dihydronaphthalenylidenamino group, and a dioxo-lambda~6~-sulfane group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.8. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .

Scientific Research Applications

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that compounds with similar structures have shown various biological and pharmacological activities . Further studies could also focus on its synthesis and the development of methods to characterize its physical and chemical properties.

properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-13-8-10-14(11-9-13)22(19,20)21-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDVKBWDSVCDFL-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOS(=O)(=O)C3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OS(=O)(=O)C3=CC=C(C=C3)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane

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